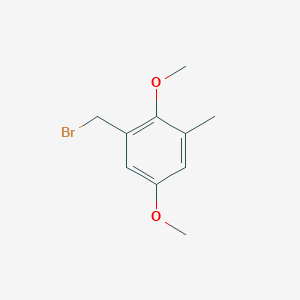
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2,5-dimethoxy-3-methylbenzyl alcohol, 2,5-dimethoxy-3-methylbenzonitrile, and various amine derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 2,5-dimethoxy-3-methylbenzyl alcohol.
Applications De Recherche Scientifique
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom. The methoxy groups can also participate in various reactions, including oxidation and reduction, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the methoxy and methyl substituents.
2,5-Dimethoxybenzyl Bromide: This compound is similar but lacks the methyl group on the benzene ring.
3-Methylbenzyl Bromide: This compound has a methyl group on the benzene ring but lacks the methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl substituents on the benzene ring. This combination of substituents influences the compound’s reactivity and makes it a versatile intermediate in organic synthesis. The methoxy groups can participate in various reactions, while the bromomethyl group provides a site for nucleophilic substitution, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
22460-32-8 |
|---|---|
Formule moléculaire |
C10H13BrO2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5H,6H2,1-3H3 |
Clé InChI |
DRAKUENBQWMEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


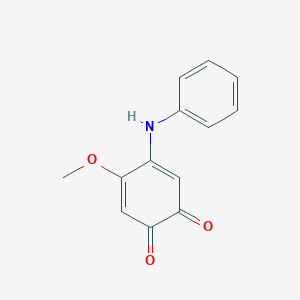
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
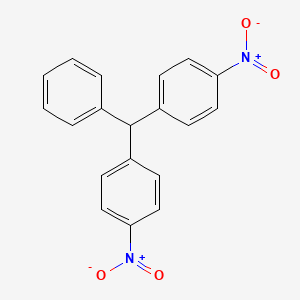
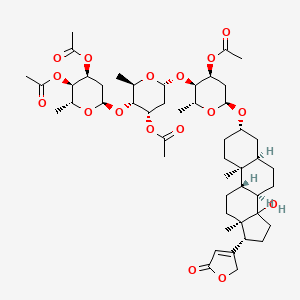
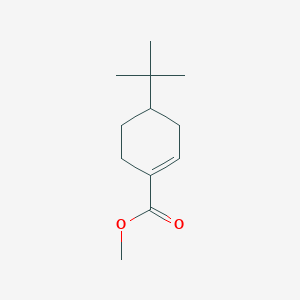
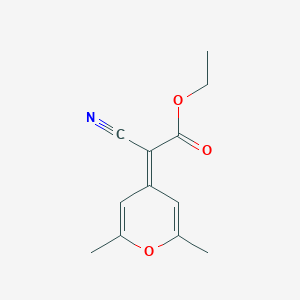
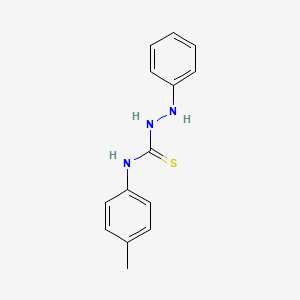

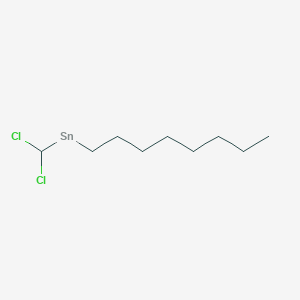
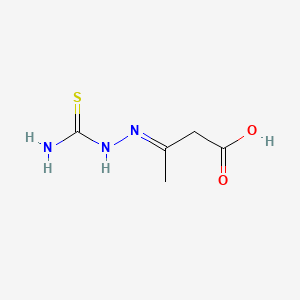
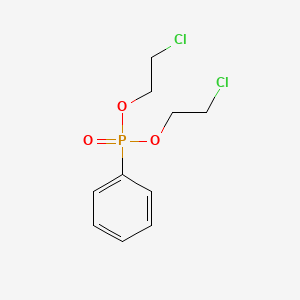
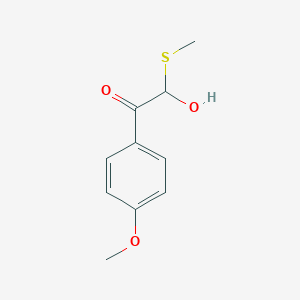
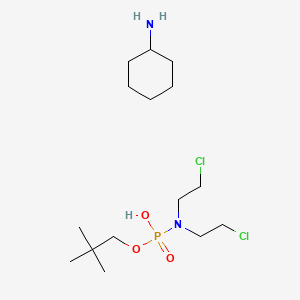
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
